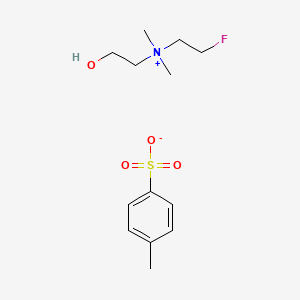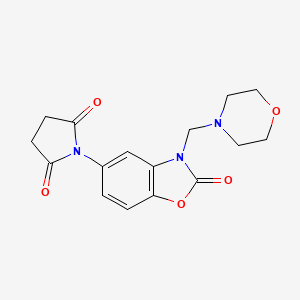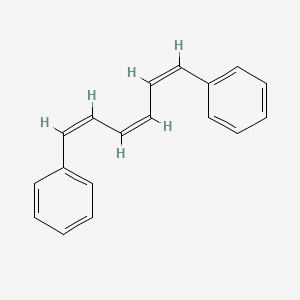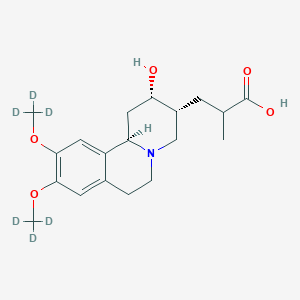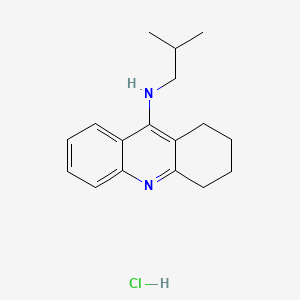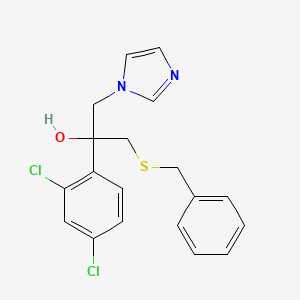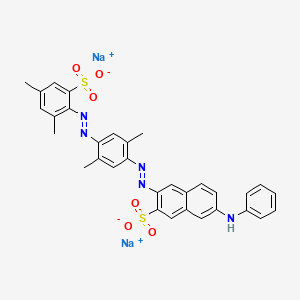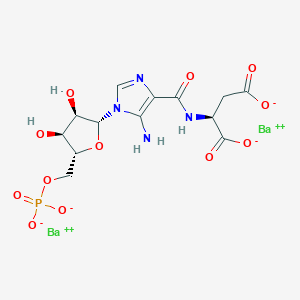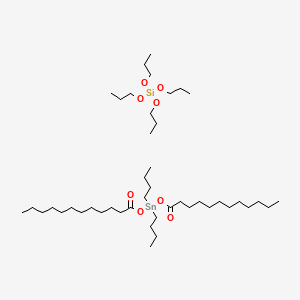
Einecs 270-183-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Einecs 270-183-1 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Méthodes De Préparation
The synthetic routes and reaction conditions for Einecs 270-183-1 involve several steps. The preparation methods typically include:
Synthesis: The compound is synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route can vary depending on the desired purity and yield.
Industrial Production: Industrial production methods for this compound involve large-scale chemical processes. These methods are designed to optimize the efficiency and cost-effectiveness of the production process.
Analyse Des Réactions Chimiques
Einecs 270-183-1 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically results in the formation of oxidized derivatives.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride. These reactions convert the compound into its reduced form.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.
Hydrolysis: Hydrolysis reactions involve the cleavage of chemical bonds through the addition of water.
Applications De Recherche Scientifique
Einecs 270-183-1 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes. It serves as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study cellular processes and biochemical pathways. It can act as an inhibitor or activator of specific enzymes.
Medicine: The compound has potential applications in medicinal chemistry, where it is investigated for its therapeutic properties. It may be used in the development of new drugs and treatments.
Industry: this compound is utilized in industrial processes, including the manufacture of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Einecs 270-183-1 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical processes. The exact mechanism of action depends on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Einecs 270-183-1 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
Einecs 270-325-2: This compound has similar chemical properties but differs in its specific applications and reactivity.
Einecs 270-183-2: Another related compound with distinct industrial and research applications.
Einecs 270-183-3: This compound shares some chemical characteristics with this compound but has different biological activities.
Propriétés
Numéro CAS |
68412-36-2 |
|---|---|
Formule moléculaire |
C44H92O8SiSn |
Poids moléculaire |
896.0 g/mol |
Nom IUPAC |
[dibutyl(dodecanoyloxy)stannyl] dodecanoate;tetrapropyl silicate |
InChI |
InChI=1S/C12H28O4Si.2C12H24O2.2C4H9.Sn/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*1-2-3-4-5-6-7-8-9-10-11-12(13)14;2*1-3-4-2;/h5-12H2,1-4H3;2*2-11H2,1H3,(H,13,14);2*1,3-4H2,2H3;/q;;;;;+2/p-2 |
Clé InChI |
DXLAMDDVJNYIGH-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCC(=O)O[Sn](CCCC)(CCCC)OC(=O)CCCCCCCCCCC.CCCO[Si](OCCC)(OCCC)OCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



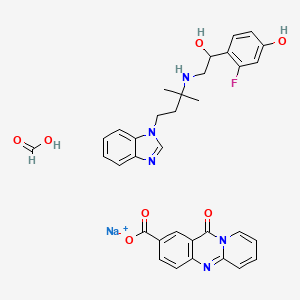
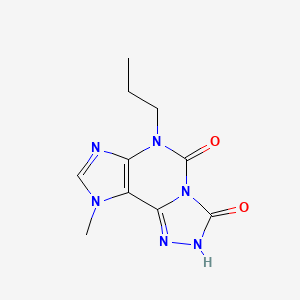

![N-[(2R)-1-(2,5-dimethoxy-4-methylphenyl)propan-2-yl]hydroxylamine](/img/structure/B12771364.png)
